molecular formula C22H25N3O2 B2616558 1-benzyl-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 912889-86-2

1-benzyl-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2616558
CAS No.: 912889-86-2
M. Wt: 363.461
InChI Key: VVXYHTJKGYPLBU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a benzimidazole core fused with a pyrrolidin-2-one ring. The benzimidazole moiety is substituted with a 2-ethoxyethyl chain at the N1 position, while the pyrrolidin-2-one ring is benzylated at the N1 position. This structural framework is significant due to the pharmacological relevance of benzimidazole derivatives, which exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 2-ethoxyethyl substituent likely enhances solubility and metabolic stability compared to alkyl or aryl groups, while the benzyl group may influence binding affinity to biological targets .

Properties

IUPAC Name

1-benzyl-4-[1-(2-ethoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-2-27-13-12-25-20-11-7-6-10-19(20)23-22(25)18-14-21(26)24(16-18)15-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXYHTJKGYPLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with pyrrolidinone under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

1-benzyl-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, IR)
Target Compound 1-Benzyl, 1-(2-ethoxyethyl)-benzimidazole, pyrrolidin-2-one Not provided Not available Expected signals: ~170 ppm (C=O, pyrrolidinone), ~164 ppm (C=N, benzimidazole)
5a () 5-Phenyl, naphthalen-2-yl thiazole, pyrrolidin-2-one 486.59 235–237 1H NMR: 10.81 ppm (NH), 1728 cm⁻¹ (C=O); 13C NMR: 170 ppm (C=O)
1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzimidazol-2-yl)pyrrolidin-2-one () 5-Fluoro-benzimidazole, 3,5-dichloro-2-hydroxyphenyl Not provided Not available Not reported; high cytotoxicity (A549 cells)
1-(4-Butylphenyl)-4-(1-(2-oxo-2-piperidinylethyl)-benzimidazol-2-yl)pyrrolidin-2-one () 4-Butylphenyl, piperidinyl-ethyl ~494.62* Not available Not reported; likely increased lipophilicity due to piperidine
1-Butyl-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-benzimidazol-2-yl)pyrrolidin-2-one () Butyl, 2,3-dimethylphenoxyethyl ~503.65* Not available Not reported; phenoxy group may enhance membrane permeability

*Calculated based on IUPAC names.

Key Observations :

  • Spectral Signatures : Benzimidazole NH protons resonate near 10.8 ppm in 1H NMR, while pyrrolidin-2-one carbonyls appear at ~170 ppm in 13C NMR across analogs .

Key Observations :

  • Fluorinated Analogs : The 5-fluoro substitution in ’s compound enhances cytotoxicity, likely due to increased electron-withdrawing effects and improved target binding .
  • Chalcone Hybrids: Benzimidazole-chalcone derivatives () show distinct mechanisms (e.g., tubulin inhibition) compared to pyrrolidinone-based compounds, underscoring the impact of hybrid frameworks .

Key Observations :

  • Yield Trends : Condensation reactions (e.g., ) typically yield ~60%, while SNAr reactions () may vary based on electrophilic substrate reactivity .
  • Functionalization : The 2-ethoxyethyl group in the target compound could be introduced via alkylation of benzimidazole, analogous to methods in and .

Biological Activity

1-benzyl-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 299.39 g/mol

The compound features a benzo[d]imidazole moiety, which is known for its diverse biological activities including anticancer, antibacterial, and antiviral properties.

Research indicates that compounds containing benzimidazole derivatives often exhibit their biological effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as inhibitors of specific enzymes, which can lead to reduced cell proliferation in cancer cells.
  • Receptor Modulation : This compound may interact with various receptors, influencing signaling pathways involved in cell growth and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against several cancer cell lines:

CompoundCell LineIC50 (µM)
1-benzyl derivativeHCC8276.26 ± 0.33
Similar compoundNCI-H3586.48 ± 0.11

These results suggest that the compound can effectively inhibit cancer cell proliferation, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure may confer activity against various bacterial strains, though specific data for this compound is limited. Studies on related compounds indicate potential effectiveness against both gram-positive and gram-negative bacteria.

CNS Activity

Given its structural similarity to other neuroactive compounds, there is speculation regarding the central nervous system (CNS) effects of this compound. Some benzimidazole derivatives have been shown to exhibit anxiolytic or antidepressant-like effects in animal models.

Case Studies

One notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives, including variations on the pyrrolidinone structure. In vitro assays demonstrated that certain modifications enhanced cytotoxicity against tumor cells while maintaining low toxicity towards normal cells .

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